molecular formula C22H24N4O2S B2463534 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1396766-19-0

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

Cat. No.: B2463534
CAS No.: 1396766-19-0
M. Wt: 408.52
InChI Key: JPOCOEHHNFCKAH-UHFFFAOYSA-N
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Description

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a sophisticated chemical scaffold designed for advanced drug discovery and pharmaceutical research. This molecule incorporates a pyrazolo[1,5-a]pyridine core, a privileged structure in medicinal chemistry known for its significant role in targeted cancer therapy and its potent activity as a protein kinase inhibitor (PKI) . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of various cancers, making inhibitors of these enzymes a critical focus for therapeutic development . The integration of a piperazine moiety, a common feature in pharmacologically active compounds, is known to enhance biological activity and improve pharmacokinetic properties . The presence of the thiophene ring further increases the structural diversity and potential for specific target interactions. The pyrazolo[1,5-a]pyridine scaffold is recognized for its metabolic stability and serves as a valuable isostere for other nitrogen-containing heterocycles like indole or purine . Compounds based on this core have been investigated as selective inhibitors for a wide range of kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . This compound is provided exclusively for research purposes in non-clinical laboratory settings. It is intended for use by trained researchers and chemists for in vitro studies, including target validation, enzymatic and cellular assays, and as a building block for the synthesis of novel chemical entities. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h1,4-7,10,15-16H,2-3,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCOEHHNFCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound can yield the pyrazolo[1,5-a]pyridine core.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[1,5-a]pyridine core with a piperazine derivative in the presence of a suitable base can form the desired product.

    Attachment of the Thiophene-Substituted Cyclopentanecarbonyl Group: This step involves the acylation of the piperazine ring with a thiophene-substituted cyclopentanecarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of this compound may modulate serotonin receptors, suggesting potential antidepressant effects. Such modulation is crucial for developing new treatments for mood disorders, as serotonin plays a key role in regulating mood and emotional responses.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is vital for combating oxidative stress and related diseases. Its ability to scavenge free radicals enhances cellular defense mechanisms, making it a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this structure possess considerable antibacterial activity against pathogens such as Mycobacterium tuberculosis. The piperazine group enhances its interaction with bacterial targets, indicating potential use in treating bacterial infections.

Hepatitis B Inhibition

Certain derivatives have demonstrated efficacy as allosteric modulators of core proteins in the hepatitis B virus, inhibiting viral replication by altering protein functions. This highlights the compound's potential in antiviral drug development.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulation of serotonin receptors
AntioxidantScavenging free radicals; enhancing cellular defense
AntimicrobialSignificant activity against Mycobacterium tuberculosis
Hepatitis B InhibitionActs as an allosteric modulator of core proteins

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets:

  • Substituent Effects : The introduction of electron-withdrawing groups can enhance binding affinity to target proteins.
  • Ring Modifications : Alterations in ring size or saturation may improve pharmacokinetic properties, leading to better therapeutic outcomes.

Case Studies

  • Antidepressant Research : A study explored the effects of various derivatives on serotonin receptor modulation, demonstrating promising results in animal models for depression.
  • Antioxidant Activity Assessment : Laboratory tests showed that the compound effectively reduced oxidative stress markers in cell cultures.
  • Antimicrobial Efficacy : In vitro studies revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of Mycobacterium tuberculosis, suggesting a pathway for new antibiotic development.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting different chemical and biological properties.

    Thiophene-Substituted Compounds: Compounds with thiophene rings that may share similar reactivity and applications.

Uniqueness

The uniqueness of pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone lies in its specific combination of structural features. The presence of the pyrazolo[1,5-a]pyridine core, piperazine ring, and thiophene-substituted cyclopentanecarbonyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a novel heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and in vitro studies against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the piperazine and thiophene moieties.

Synthetic Route

  • Formation of Pyrazolo[1,5-a]pyridine : The initial step often involves the cyclization of appropriate precursors to form the pyrazolo core.
  • Functionalization : Subsequent reactions introduce the carbonyl groups and thiophene substituents.
  • Final Cyclization : The final step may involve cyclization to form the complete piperazine structure.

Anticancer Activity

Recent studies have demonstrated that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia).

CompoundCell LineIC50 (µM)
1-{pyrazolo[1,5-a]pyridine...}MCF-715.42
1-{pyrazolo[1,5-a]pyridine...}K-56214.62
Etoposide (control)MCF-717.15
Etoposide (control)K-56213.34

These results indicate that the compound could act as a potent inhibitor of cancer cell proliferation.

Enzyme Inhibition

Research has indicated that pyrazolo compounds can inhibit various enzymes involved in cancer progression and inflammation, such as protein kinases. For example, derivatives have shown activity against CDK2 and Abl kinases, which are critical in cell cycle regulation and oncogenic signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-{pyrazolo[1,5-a]pyridine...} can be influenced by modifications to its structure:

  • Substituents on Piperazine : Variations in substituents on the piperazine ring can enhance or diminish potency against specific targets.
  • Positioning of Carbonyl Groups : The placement of carbonyl groups relative to the pyrazolo core significantly affects binding affinity and selectivity towards biological targets.

Case Studies

A series of case studies have highlighted the efficacy of similar compounds:

  • Study on Anticancer Activity : A study evaluated a range of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties, revealing that specific substitutions led to improved activity against multiple cancer cell lines .
  • Antimicrobial Properties : Other derivatives have been assessed for antibacterial and antifungal activities, showcasing a broad spectrum of biological effects .

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound?

Answer:
The synthesis involves sequential acylation of the piperazine core. First, pyrazolo[1,5-a]pyridine-3-carboxylic acid is activated (e.g., via HOBt/TBTU coupling agents) and reacted with piperazine to form the pyrazolo-pyridine carbonyl moiety. Subsequently, 1-(thiophen-2-yl)cyclopentanecarbonyl chloride is coupled to the remaining piperazine nitrogen. Key intermediates are purified using column chromatography, and reaction progress is monitored via TLC .

Basic: What analytical techniques are critical for confirming the compound's structure?

Answer:

  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) to confirm regiochemistry and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Infrared Spectroscopy (IR) to identify carbonyl (C=O) and amide (N–H) functional groups.
    Cross-referencing with synthetic intermediates’ spectral data is essential to rule out structural ambiguities .

Advanced: How can researchers optimize the coupling reaction between pyrazolo[1,5-a]pyridine-3-carboxylic acid and piperazine?

Answer:

  • Use HOBt/TBTU coupling agents with anhydrous DMF as the solvent to enhance reactivity.
  • Maintain a 2:1 molar ratio of carboxylic acid to piperazine to minimize diacylation byproducts.
  • Employ NEt3 as a base to neutralize HCl generated during activation.
  • Optimize reaction time (typically 12–24 hours under nitrogen) and monitor completion via LC-MS .

Advanced: How to address steric hindrance during the attachment of the 1-(thiophen-2-yl)cyclopentanecarbonyl group?

Answer:

  • Introduce bulky activating groups (e.g., pentafluorophenyl esters) to improve electrophilicity of the carbonyl.
  • Conduct reactions under high-dilution conditions to reduce intermolecular aggregation.
  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce steric interference .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

Answer:

  • Perform 2D NMR experiments (e.g., NOESY or ROESY) to distinguish through-space interactions from scalar couplings.
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts to validate assignments.
  • Use X-ray crystallography for unambiguous structural confirmation if crystallizable derivatives are accessible .

Advanced: What computational methods predict the compound's bioavailability and target binding?

Answer:

  • Apply Lipinski’s and Veber’s rules to assess drug-likeness (e.g., molecular weight <500 Da, logP <5).
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinase domains).
  • Use QSAR models to predict ADMET properties based on structural descriptors .

Advanced: How to improve yields in multi-step synthesis?

Answer:

  • Purify intermediates (e.g., via recrystallization or flash chromatography) to remove impurities before subsequent steps.
  • Optimize solvent systems (e.g., switch from DCM to THF for better solubility of polar intermediates).
  • Use catalytic additives (e.g., DMAP) to accelerate acylation reactions .

Advanced: How to determine the compound's stability under varying pH and temperature conditions?

Answer:

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 7–14 days.
  • Monitor degradation via HPLC-UV/HRMS and identify degradation products using fragmentation patterns.
  • Use Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Advanced: How to characterize regiochemistry in pyrazolo[1,5-a]pyridine derivatives?

Answer:

  • Analyze NOE correlations between pyridine protons and adjacent substituents to confirm substitution patterns.
  • Synthesize regioisomeric controls and compare their NMR/HRMS profiles with the target compound.
  • Use X-ray crystallography for definitive assignment if single crystals are obtainable .

Advanced: What strategies confirm the absence of racemization in chiral intermediates?

Answer:

  • Perform chiral HPLC with a cellulose-based column to separate enantiomers.
  • Measure optical rotation and compare with literature values for known enantiopure standards.
  • Synthesize derivatives with chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereochemical control .

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